![molecular formula C24H33NO B12590023 N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline CAS No. 636580-63-7](/img/structure/B12590023.png)
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is an organic compound with a complex structure that includes an aniline core substituted with dibutyl groups and a methoxymethylphenyl ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with dibutyl bromide to form N,N-dibutylaniline. This intermediate is then subjected to a Heck reaction with 2-(methoxymethyl)phenyl ethylene to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the Heck reaction, and purification steps like recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxymethylphenyl group can enhance its binding affinity to certain molecular targets, while the dibutyl groups may influence its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}amine: Similar structure but lacks the aniline core.
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}benzene: Similar structure but lacks the amino group.
Uniqueness
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is unique due to the presence of both the aniline core and the methoxymethylphenyl ethenyl moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
636580-63-7 |
|---|---|
Formule moléculaire |
C24H33NO |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N,N-dibutyl-3-[2-[2-(methoxymethyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C24H33NO/c1-4-6-17-25(18-7-5-2)24-14-10-11-21(19-24)15-16-22-12-8-9-13-23(22)20-26-3/h8-16,19H,4-7,17-18,20H2,1-3H3 |
Clé InChI |
SDVDTLIFODYNLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=CC(=C1)C=CC2=CC=CC=C2COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
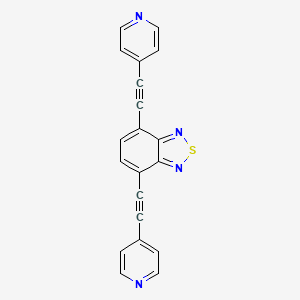
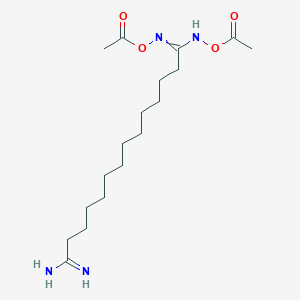
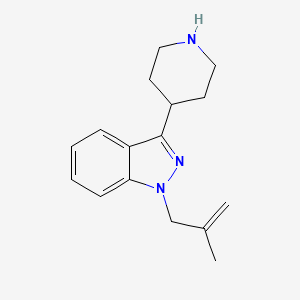
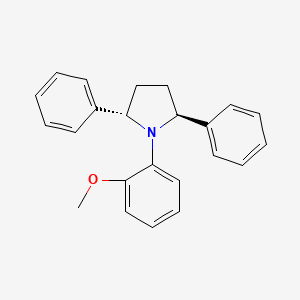
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
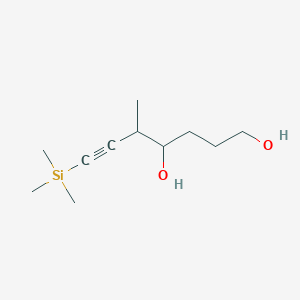
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
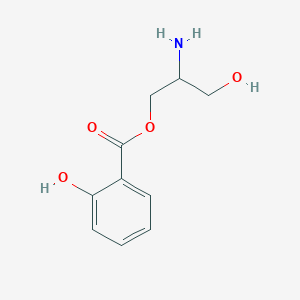
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

